[3-(2-Fluorophenyl)oxiran-2-yl]methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9FO2 |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
[3-(2-fluorophenyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C9H9FO2/c10-7-4-2-1-3-6(7)9-8(5-11)12-9/h1-4,8-9,11H,5H2 |
InChI Key |
GPCSMGVAFBJKOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(O2)CO)F |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 3 2 Fluorophenyl Oxiran 2 Yl Methanol
Ring-Opening Reactions of the Oxirane Moiety
The core reactivity of [3-(2-Fluorophenyl)oxiran-2-yl]methanol involves the cleavage of one of the carbon-oxygen bonds of the epoxide ring. This process can be initiated by a variety of reagents and reaction conditions, leading to the formation of a range of functionalized products.
Nucleophilic Ring Opening Mechanisms
Nucleophilic ring-opening is the most common class of reactions for epoxides. The mechanism of this process is highly dependent on the nature of the nucleophile and the presence or absence of a catalyst.
Under acidic conditions, the oxygen atom of the oxirane ring is first protonated, forming a good leaving group (an alcohol). This activation facilitates the subsequent nucleophilic attack. The precise mechanism of the nucleophilic attack can exhibit characteristics of both SN1 and SN2 pathways.
The transition state in acid-catalyzed ring-opening of unsymmetrical epoxides is often described as a hybrid of SN1 and SN2 models. The positive charge on the protonated epoxide is not fully localized on one carbon atom, but there is a significant development of positive charge on the more substituted carbon, which can better stabilize it. In the case of this compound, the C3 carbon, bearing the 2-fluorophenyl group, is more substituted and benzylic, making it more capable of stabilizing a partial positive charge.
Consequently, the nucleophile will preferentially attack the more substituted carbon (C3). This is considered an SN1-like pathway because the bond breaking at the more substituted carbon is more advanced in the transition state. However, the reaction still generally proceeds with inversion of configuration, a hallmark of an SN2 reaction, as the nucleophile attacks from the side opposite to the C-O bond.
Table 1: Predicted Products of Acid-Catalyzed Ring-Opening of this compound with Various Nucleophiles
| Nucleophile (Reagent) | Major Product | Minor Product |
| H₂O / H⁺ | 1-(2-Fluorophenyl)propane-1,2,3-triol | 3-(2-Fluorophenyl)propane-1,2,3-triol |
| CH₃OH / H⁺ | 3-(2-Fluorophenyl)-1-methoxypropane-2,3-diol | 1-(2-Fluorophenyl)-3-methoxypropane-2,3-diol |
| HCl | 1-Chloro-3-(2-fluorophenyl)propane-2,3-diol | 2-Chloro-3-(2-fluorophenyl)propane-1,3-diol |
Note: The product distribution is predicted based on general principles of epoxide reactivity. Specific experimental data for this compound may vary.
In the presence of a strong, basic nucleophile, the ring-opening of an epoxide proceeds via a classic SN2 mechanism. Under these conditions, the epoxide oxygen is not protonated, and the alkoxide is a poor leaving group. Therefore, a strong nucleophile is required to force the ring to open.
The nucleophilic attack in a base-catalyzed ring-opening occurs at the sterically less hindered carbon atom. For this compound, the C2 carbon, which is attached to the hydroxymethyl group, is generally less sterically encumbered than the C3 carbon, which bears the bulkier 2-fluorophenyl group. Therefore, nucleophilic attack will preferentially occur at C2. This reaction proceeds with a clean inversion of stereochemistry at the site of attack.
Table 2: Predicted Products of Base-Catalyzed Ring-Opening of this compound with Various Nucleophiles
| Nucleophile (Reagent) | Major Product |
| NaOCH₃ / CH₃OH | 1-(2-Fluorophenyl)-3-methoxypropane-1,2-diol |
| NaCN / DMSO | 4-(2-Fluorophenyl)-3,4-dihydroxybutanenitrile |
| NaN₃ / DMF | 1-Azido-3-(2-fluorophenyl)propane-2,3-diol |
Note: The product distribution is predicted based on general principles of epoxide reactivity. Specific experimental data for this compound may vary.
A variety of metal catalysts can be employed to facilitate the ring-opening of epoxides. These catalysts can act as Lewis acids, coordinating to the epoxide oxygen and activating it towards nucleophilic attack. The choice of metal catalyst and reaction conditions can significantly influence the regioselectivity of the reaction.
For instance, certain Lewis acids can promote attack at the more substituted carbon, similar to acid-catalyzed conditions, while others can direct the nucleophile to the less substituted carbon. The hydroxymethyl group in this compound can also act as a directing group, coordinating to the metal catalyst and influencing the site of nucleophilic attack. Without specific studies on this compound, the exact outcomes with different metal catalysts are difficult to predict with certainty.
The hydrolysis of epoxides to form vicinal diols (1,2-diols) can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis : As mentioned in section 3.1.1.1, in the presence of aqueous acid, water acts as the nucleophile and attacks the protonated epoxide. This typically results in the formation of a trans-diol, with the nucleophilic attack occurring at the more substituted carbon (C3).
Base-Catalyzed Hydrolysis : Under basic conditions, hydroxide (B78521) ions can act as the nucleophile, attacking the less sterically hindered carbon (C2) to yield the corresponding diol. This reaction also results in a trans-diol.
The stereochemical outcome of these reactions is a result of the backside attack characteristic of the SN2 mechanism.
Regioselectivity in Oxirane Ring Opening of this compound
The regioselectivity of the ring-opening of this compound is a critical aspect of its reactivity, determining which of the two non-equivalent carbon atoms of the oxirane ring is attacked by the nucleophile. This selectivity is primarily governed by the reaction conditions.
Under Acidic Conditions (SN1-like) : The regioselectivity is electronically controlled. The nucleophile attacks the carbon atom that can better stabilize the developing positive charge in the transition state. In this molecule, the C3 carbon is both secondary and benzylic, making it more capable of stabilizing a partial positive charge than the primary C2 carbon. Therefore, attack at C3 is favored.
Under Basic or Neutral Conditions (SN2) : The regioselectivity is sterically controlled. The nucleophile attacks the less sterically hindered carbon atom. The C2 carbon, bearing a hydroxymethyl group, is less sterically crowded than the C3 carbon, which is attached to the 2-fluorophenyl group. Consequently, nucleophilic attack at C2 is the major pathway.
The 2-fluorophenyl group's electronic properties (inductive electron withdrawal) may also play a subtle role in influencing the electrophilicity of the adjacent carbon, but steric factors are generally dominant in base-catalyzed reactions.
Table 3: Summary of Regioselectivity in the Ring-Opening of this compound
| Reaction Condition | Controlling Factor | Site of Nucleophilic Attack |
| Acidic (H⁺) | Electronic | C3 (more substituted) |
| Basic (e.g., RO⁻) | Steric | C2 (less substituted) |
| Neutral (e.g., H₂O) | Steric (generally) | C2 (less substituted) |
Note: This table provides a generalized summary based on established principles. The actual regioselectivity can be influenced by the specific nucleophile, solvent, and temperature.
Influence of the 2-Fluorophenyl Substituent on Regiochemistry
The 2-fluorophenyl substituent at the C3 position of the oxirane ring significantly influences the regioselectivity of nucleophilic attack. This influence stems from the electronic properties of the fluorine atom and the phenyl ring. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). This effect can make the adjacent carbon atom (C3) more electrophilic.
However, in reactions proceeding under acidic conditions, protonation of the epoxide oxygen is the first step. This generates a species with developing positive charge on the carbon atoms. The benzylic C3 carbon, adjacent to the 2-fluorophenyl group, is better able to stabilize a partial positive charge through resonance with the phenyl ring. This electronic stabilization would favor nucleophilic attack at the C3 position. Conversely, under basic or neutral conditions where a strong nucleophile is used, the reaction follows a more direct S(_N)2 pathway. In such cases, the attack typically occurs at the less sterically hindered carbon. For this compound, the C2 carbon, bearing the methanol (B129727) group, is generally less sterically encumbered than the C3 carbon, which is attached to the bulkier 2-fluorophenyl group.
Studies on similar ortho-substituted aryl epoxides have shown that regioselectivity is not always complete, often resulting in a mixture of products. For instance, research on an ortho-fluorophenyl epoxide demonstrated that it does not open with complete regioselectivity, affording mixtures of regioisomers. researchgate.net The final product ratio is a delicate balance between the steric hindrance posed by the substituent and the electronic stabilization it provides to the potential carbocation-like transition state.
Steric and Electronic Factors Governing Attack Site
The site of nucleophilic attack on the oxirane ring of this compound is governed by a combination of steric and electronic factors, with the predominance of one over the other depending on the reaction conditions. chemistrysteps.com
Steric Factors:
The 2-fluorophenyl group at C3 is significantly bulkier than the hydroxymethyl group (-CH(_2)OH) at C2.
Under basic or neutral conditions, the S(_N)2 mechanism prevails, where the nucleophile attacks the less sterically hindered carbon atom. d-nb.info
Therefore, steric hindrance favors nucleophilic attack at the C2 position.
Electronic Factors:
Inductive Effect: The fluorine atom has a strong electron-withdrawing inductive effect, which increases the electrophilicity of the C3 carbon.
Resonance Effect: The phenyl ring can stabilize a developing positive charge at the benzylic C3 position through resonance. This effect is particularly important in acid-catalyzed ring-opening reactions, which proceed through a transition state with significant carbocationic character. nih.gov
Under acidic conditions, the protonated epoxide is more likely to be attacked at the carbon atom that can best stabilize the positive charge. Thus, electronic effects favor attack at the C3 position. d-nb.info
The interplay between these factors is summarized in the table below:
| Reaction Condition | Dominant Factor | Preferred Site of Attack | Rationale |
| Basic/Neutral | Steric | C2 | The nucleophile attacks the less sterically hindered carbon. chemistrysteps.comd-nb.info |
| Acidic | Electronic | C3 | The attack occurs at the carbon that can better stabilize a positive charge (benzylic position). d-nb.info |
This competition between steric and electronic control means that the regioselectivity of the ring-opening can often be tuned by the choice of reaction conditions. d-nb.info
Stereochemical Outcomes of Ring Opening Reactions
The ring-opening of epoxides is a stereospecific process. The inherent mechanism of the reaction dictates a precise three-dimensional arrangement of the resulting product.
Inversion of Configuration at the Attacked Carbon
The nucleophilic ring-opening of epoxides typically proceeds via an S(_N)2 mechanism. nih.gov A key characteristic of the S(_N)2 reaction is the backside attack of the nucleophile relative to the leaving group. In the case of an epoxide, the leaving group is the epoxide oxygen, which remains bonded to the other carbon of the ring. The nucleophile attacks one of the carbon atoms of the epoxide from the side opposite to the C-O bond. This backside attack results in an inversion of the stereochemical configuration at the carbon atom that is attacked. rsc.orgyoutube.com
For this compound, if the nucleophile attacks at C2, the configuration at C2 will be inverted. Similarly, an attack at C3 will lead to an inversion of configuration at C3. This stereospecificity is a crucial aspect of epoxide chemistry, allowing for the synthesis of stereochemically defined products.
Formation of anti-Diols
When the ring-opening of an epoxide is carried out using water or hydroxide as the nucleophile under either acidic or basic conditions, the product is a 1,2-diol. Due to the S(_N)2 mechanism involving backside attack, the two hydroxyl groups in the resulting diol will be on opposite sides of the original C-C bond axis. This stereochemical arrangement is known as anti-dihydroxylation. youtube.com
If this compound undergoes ring-opening with water/hydroxide, the resulting product, 1-(2-fluorophenyl)propane-1,2,3-triol, would have the newly introduced hydroxyl group and the existing hydroxyl group (from the methanol substituent) in an anti relationship relative to each other. The stereochemistry of the reaction dictates that the opening of the epoxide ring leads to the formation of anti-diols. nih.gov
Reactions Involving the Methanol Functional Group
Besides the reactivity of the oxirane ring, the primary alcohol of the methanol group can also undergo various chemical transformations, most notably oxidation.
Esterification and Etherification Reactions
The primary alcohol moiety of this compound readily participates in standard esterification and etherification reactions. These transformations are crucial for the derivatization of the molecule, enabling the introduction of various functional groups that can modulate its physical and biological properties.
Esterification: The conversion of the hydroxyl group to an ester can be achieved through various established protocols. Reaction with acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, is a common and efficient method. Alternatively, acid-catalyzed esterification with a carboxylic acid, often employing a Dean-Stark apparatus to remove water and drive the equilibrium, can be utilized.
Table 1: Representative Esterification Reactions of (3-Phenyloxiran-2-yl)methanol Analogues Note: This data is representative of reactions on analogous compounds and is intended to illustrate expected outcomes for this compound.
| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |
| Acetic Anhydride (B1165640) | Pyridine | Dichloromethane | 25 | >90 |
| Benzoyl Chloride | Triethylamine | Tetrahydrofuran (B95107) | 0-25 | >85 |
| Propionic Acid | Sulfuric Acid | Toluene | Reflux | 70-80 |
Etherification: The synthesis of ethers from this compound is most commonly accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. The subsequent reaction of this nucleophilic alkoxide with an alkyl halide results in the formation of the ether. The choice of solvent is critical, with polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) being preferred to solvate the cation and promote the SN2 reaction.
Table 2: Representative Etherification Reactions of (3-Phenyloxiran-2-yl)methanol Analogues Note: This data is representative of reactions on analogous compounds and is intended to illustrate expected outcomes for this compound.
| Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |
| Methyl Iodide | NaH | THF | 0-25 | >95 |
| Benzyl Bromide | KH | DMF | 25 | >90 |
| Ethyl Bromide | NaH | THF | 25-50 | 80-90 |
Participation in Intramolecular Cyclizations (e.g., formation of bicyclic systems)
The structure of this compound, containing both an epoxide and a hydroxyl group, presents opportunities for intramolecular cyclization reactions, leading to the formation of bicyclic ether systems. These reactions are typically promoted by either acid or base catalysis, which activates the epoxide ring for nucleophilic attack by the tethered hydroxyl group.
Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This intramolecular nucleophile can then attack one of the electrophilic carbons of the oxirane ring. The regioselectivity of this ring-opening is governed by steric factors, with the attack preferentially occurring at the less substituted carbon of the epoxide. For this compound, this would lead to the formation of a five-membered ring, a tetrahydrofuran derivative.
In the presence of an acid catalyst, the epoxide oxygen is protonated, which activates the ring towards nucleophilic attack. In this scenario, the regioselectivity is influenced by electronic factors, with the attack favoring the carbon atom that can better stabilize a partial positive charge. Given the presence of the phenyl ring, the benzylic carbon is more likely to be attacked, which would also lead to the formation of a five-membered tetrahydrofuran ring system. The stereochemistry of the resulting bicyclic ether is dictated by the geometry of the starting epoxide and the SN2 nature of the ring-opening reaction.
While specific examples of intramolecular cyclization of this compound are not prevalent in the literature, the formation of such bicyclic systems is a well-documented transformation for related epoxy alcohols.
Influence of the 2-Fluorophenyl Group on Overall Reactivity
The 2-fluorophenyl group exerts a significant influence on the reactivity of the molecule, primarily through electronic and steric effects that modulate the properties of the adjacent oxirane ring.
Electronic Effects on Oxirane Ring Strain and Reactivity
The fluorine atom, being the most electronegative element, exhibits a strong electron-withdrawing inductive effect (-I effect). This effect is most pronounced at the ortho position. The inductive withdrawal of electron density from the phenyl ring is transmitted to the oxirane ring, leading to a polarization of the C-C and C-O bonds. This polarization can increase the electrophilicity of the oxirane carbons, making them more susceptible to nucleophilic attack.
Ortho-Fluorine Effects on Reaction Pathways
The presence of a fluorine atom at the ortho position introduces specific steric and electronic considerations that can influence the regioselectivity and stereoselectivity of reactions involving the oxirane ring.
Steric Effects: The fluorine atom, although relatively small, can exert steric hindrance that may disfavor nucleophilic attack at the adjacent benzylic carbon of the oxirane. This steric effect can compete with the electronic activation at this position. The outcome of a nucleophilic ring-opening reaction will, therefore, depend on the balance between these opposing factors and the nature of the incoming nucleophile. Bulky nucleophiles may be more inclined to attack the less sterically hindered carbon of the epoxide.
Chirality and Stereochemical Aspects of 3 2 Fluorophenyl Oxiran 2 Yl Methanol
Enantiomeric Forms and Diastereomers of Fluorophenyl-Substituted Epoxides
The presence of two stereogenic centers in [3-(2-Fluorophenyl)oxiran-2-yl]methanol means that the compound can exist as a total of four possible stereoisomers (2^n, where n=2). khanacademy.org These stereoisomers are grouped into two pairs of enantiomers. The spatial arrangement of the substituents—the 2-fluorophenyl group and the hydroxymethyl group—relative to the plane of the oxirane ring determines whether the diastereomer is cis or trans. youtube.com
Trans Isomers : The substituents are on opposite sides of the ring. This configuration exists as a pair of enantiomers: (2R,3R)-[3-(2-Fluorophenyl)oxiran-2-yl]methanol and (2S,3S)-[3-(2-Fluorophenyl)oxiran-2-yl]methanol.
Cis Isomers : The substituents are on the same side of the ring. This configuration also exists as a pair of enantiomers: (2R,3S)-[3-(2-Fluorophenyl)oxiran-2-yl]methanol and (2S,3R)-[3-(2-Fluorophenyl)oxiran-2-yl]methanol. In some symmetrical epoxides, a cis isomer can be an achiral meso compound, but due to the unsymmetrical substitution in this specific molecule, the cis form is chiral. khanacademy.org
These different spatial arrangements can lead to variations in chemical behavior and reactivity, making their accurate identification and separation essential. youtube.com
| Stereoisomer Type | Specific Configurations | Description |
|---|---|---|
| Trans-Enantiomers | (2R,3R) and (2S,3S) | Substituents are on opposite sides of the oxirane ring. These two forms are non-superimposable mirror images of each other. |
| Cis-Enantiomers | (2R,3S) and (2S,3R) | Substituents are on the same side of the oxirane ring. These two forms are also non-superimposable mirror images. |
Control of Stereochemistry in Synthetic Transformations
The inherent stereochemistry of epoxides like this compound is pivotal in directing the stereochemical outcome of subsequent chemical reactions, particularly ring-opening functionalizations. mdpi.commasterorganicchemistry.com
The ring-opening of epoxides is a fundamental transformation that allows for the installation of two adjacent functional groups with defined stereochemistry. arkat-usa.org These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring. beilstein-journals.org This backside attack results in a complete inversion of the stereochemistry at the site of attack. arkat-usa.org
When a trans-epoxide undergoes nucleophilic ring-opening, the resulting product is the anti-diastereomer. Conversely, the ring-opening of a cis-epoxide yields the syn-diastereomer. For this compound, the regioselectivity of the nucleophilic attack (i.e., whether the nucleophile attacks C2 or C3) is influenced by both steric and electronic factors imparted by the 2-fluorophenyl and hydroxymethyl substituents. beilstein-journals.org
For instance, the reaction of a fluorophenyl-substituted epoxide with a nucleophile (Nu) can proceed with high regio- and stereoselectivity. beilstein-journals.org The SN2 mechanism ensures that the reaction is highly stereospecific, leading to the formation of products with controlled anti or syn stereochemistry depending on the starting epoxide's configuration. beilstein-journals.org This control over the diastereomeric outcome is essential in the synthesis of complex molecules where multiple chiral centers must be set correctly. nih.govnih.gov
Asymmetric Induction in Ring-Opening Reactions
In general, the asymmetric ring-opening of epoxides can be achieved through several strategic approaches, primarily involving the use of chiral catalysts that can differentiate between the two enantiotopic faces of a meso-epoxide or the two enantiomers of a racemic epoxide. These reactions are highly valuable for producing enantiomerically enriched products. The stereochemical outcome of these reactions is heavily influenced by the nature of the nucleophile, the type of catalyst employed, and the reaction conditions.
Commonly employed catalysts for asymmetric ring-opening reactions include chiral metal-salen complexes, which have demonstrated broad applicability and high enantioselectivity in the kinetic resolution of terminal epoxides and the desymmetrization of meso-epoxides. The mechanism often involves the cooperative activation of both the epoxide and the nucleophile by the chiral catalyst, leading to a highly organized transition state that dictates the stereochemical outcome.
While no specific data tables for the ring-opening of This compound can be presented due to the absence of direct research, the following table outlines the general types of nucleophiles and catalyst systems that are typically studied in the context of asymmetric epoxide ring-opening reactions. This information provides a framework for the potential reactivity of This compound in such transformations, although empirical data is needed for confirmation.
Table 1: General Approaches to Asymmetric Epoxide Ring-Opening
| Nucleophile Type | Common Nucleophiles | Typical Catalyst Systems | Expected Product Type |
|---|---|---|---|
| Nitrogen Nucleophiles | Azides (e.g., TMSN₃), Amines | Chiral Cr(III)-salen, Co(III)-salen | β-Azido alcohols, β-Amino alcohols |
| Oxygen Nucleophiles | Water, Phenols, Carboxylic Acids | Chiral Co(III)-salen, Ti(IV)-isopropoxide | 1,2-Diols, β-Hydroxy ethers, β-Hydroxy esters |
| Carbon Nucleophiles | Cyanide (e.g., TMSCN), Grignard Reagents | Chiral Ti(IV) complexes, Chiral Al(III) complexes | β-Hydroxy nitriles, Alcohols (after reduction) |
The regioselectivity of the ring-opening reaction—whether the nucleophile attacks the more or less substituted carbon of the epoxide ring—is another crucial aspect that would need to be determined for This compound . This is influenced by both steric and electronic factors of the substrate, as well as the reaction mechanism (SN1 vs. SN2 character).
Further research is required to explore the asymmetric ring-opening reactions of This compound to determine the efficacy of various chiral catalytic systems and to elucidate the stereochemical and regiochemical outcomes with different nucleophiles. Such studies would be valuable for the synthesis of novel chiral building blocks for the pharmaceutical and fine chemical industries.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Fluorophenyl Oxiran 2 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the molecular framework of [3-(2-Fluorophenyl)oxiran-2-yl]methanol.
The ¹H NMR spectrum is expected to display distinct signals for each unique proton environment. The protons on the oxirane ring (H2 and H3) typically resonate in the upfield region for epoxides, generally between δ 2.5 and 4.5 ppm. oregonstate.edulibretexts.org Their chemical shifts are influenced by the ring strain and the electronegativity of the adjacent oxygen atom. The proton at C3, being benzylic, would likely appear further downfield than the proton at C2. The diastereotopic protons of the hydroxymethyl group (-CH₂OH) would appear as distinct signals, likely coupled to each other and potentially to the proton at C2. The aromatic protons of the 2-fluorophenyl group would resonate in the aromatic region (δ 7.0–7.5 ppm), exhibiting complex splitting patterns due to proton-proton and proton-fluorine couplings. rsc.org The hydroxyl proton (-OH) would appear as a broad singlet, with a chemical shift that is dependent on solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the oxirane ring (C2 and C3) are expected to appear in the range of δ 45–60 ppm, a characteristic region for epoxide carbons. oregonstate.eduoregonstate.edu The hydroxymethyl carbon (-CH₂OH) would resonate around δ 60–65 ppm. The carbons of the 2-fluorophenyl ring would be observed in the aromatic region (δ 110–165 ppm). The carbon directly bonded to the fluorine atom (C1') would exhibit a large one-bond coupling constant (¹JCF), while other carbons in the ring would show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF), which are invaluable for assigning the aromatic signals. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H2 (Oxirane) | ~3.2 - 3.5 | ~50 - 55 |
| H3 (Oxirane) | ~4.0 - 4.3 | ~55 - 60 |
| -CH₂OH | ~3.7 - 4.0 | ~60 - 65 |
| -OH | Variable (broad s) | - |
Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity and spatial relationships within the molecule. science.govsdsu.edupreprints.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, a COSY spectrum would be expected to show a cross-peak between the oxirane proton H2 and the adjacent oxirane proton H3. Correlations would also be seen between H2 and the protons of the -CH₂OH group, confirming the attachment of the methanol (B129727) moiety to the oxirane ring. Within the aromatic system, correlations would link adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, such as H2 to C2, H3 to C3, and the methylene (B1212753) protons to the hydroxymethyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range connectivity by showing correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key expected correlations include those from the oxirane proton H3 to the carbons of the phenyl ring (C1' and C2'), and from the hydroxymethyl protons to C2 and C3 of the oxirane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is crucial for determining stereochemistry. For instance, a NOESY correlation between H2 and H3 would strongly suggest a cis relationship between these protons on the oxirane ring. Conversely, the absence of this correlation would imply a trans configuration.
Table 2: Key Expected 2D NMR Correlations
| Experiment | Correlating Nuclei | Structural Information Revealed |
|---|---|---|
| COSY | H2 ↔ H3, H2 ↔ -CH₂OH | Connectivity of the oxirane-methanol fragment. |
| HSQC | H2 ↔ C2, H3 ↔ C3, etc. | Direct proton-carbon attachments. |
| HMBC | H3 ↔ C1', H3 ↔ C2' | Link between the oxirane ring and the phenyl group. |
| NOESY | H2 ↔ H3 | Relative stereochemistry (cis/trans) of the epoxide. |
Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. wikipedia.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to detect. wikipedia.org Furthermore, ¹⁹F chemical shifts are spread over a very wide range, making the spectrum highly sensitive to the local electronic environment. wikipedia.org
For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance corresponding to the one fluorine atom. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. This signal would likely appear as a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring (³JHF and ⁴JHF). nih.gov Analysis of this coupling pattern can help confirm the substitution pattern on the aromatic ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
HRMS is a powerful tool used to determine the elemental composition of a molecule with extremely high accuracy. eawag.chnih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to calculate a unique molecular formula.
For this compound, the molecular formula is C₉H₉FO₂. bldpharm.com HRMS analysis would be expected to yield an experimental mass that closely matches the calculated exact mass for the molecular ion ([M]⁺) or, more commonly, a protonated ([M+H]⁺) or sodiated ([M+Na]⁺) species. This confirmation of the molecular formula is a critical step in structure elucidation.
Table 3: Predicted HRMS Data for C₉H₉FO₂
| Ion | Calculated Exact Mass (m/z) |
|---|---|
| [C₉H₉FO₂ + H]⁺ | 169.0665 |
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. spectroscopyonline.comlibretexts.org
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:
O-H Stretch: A strong and broad absorption band in the region of 3600–3200 cm⁻¹ is characteristic of the alcohol hydroxyl group.
C-H Stretch (Aromatic): A medium absorption band typically appears just above 3000 cm⁻¹ (e.g., 3100–3000 cm⁻¹).
C-H Stretch (Aliphatic): Medium to strong absorptions will be present just below 3000 cm⁻¹ (e.g., 2990–2850 cm⁻¹) for the C-H bonds of the oxirane and methylene groups.
C=C Stretch (Aromatic): One or more medium to weak bands in the 1600–1450 cm⁻¹ region indicate the presence of the aromatic ring.
C-O Stretch (Epoxide & Alcohol): The spectrum will contain strong C-O stretching bands in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹. Epoxide rings often show a characteristic band around 1250 cm⁻¹ (asymmetric ring stretch) and other bands between 950-750 cm⁻¹. libretexts.orgspectroscopyonline.com The C-O stretch of the primary alcohol will also appear in this region, typically around 1050 cm⁻¹.
Table 4: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Alcohol (-OH) | O-H Stretch | 3600 - 3200 (Broad, Strong) |
| Aromatic C-H | C-H Stretch | 3100 - 3000 (Medium) |
| Aliphatic C-H | C-H Stretch | 2990 - 2850 (Medium-Strong) |
| Aromatic C=C | C=C Stretch | 1600 - 1450 (Medium-Weak) |
X-ray Crystallography for Absolute Configuration (if applicable)
If a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive structural information. wikipedia.org This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of an X-ray beam passing through the crystal. wikipedia.org
The resulting electron density map reveals the exact positions of all atoms, bond lengths, and bond angles. Crucially, for a chiral molecule like this, X-ray crystallography is the gold standard for determining the absolute configuration (e.g., R or S) at its stereocenters (C2 and C3). researchgate.netnih.gov This technique would unambiguously establish the relative stereochemistry (cis or trans) of the substituents on the oxirane ring, confirming the findings suggested by NOESY NMR. While no crystal structure for this specific compound appears to be publicly available, this method remains the ultimate tool for confirming its three-dimensional structure should a crystalline sample be obtained. units.itacs.org
Computational and Theoretical Studies of 3 2 Fluorophenyl Oxiran 2 Yl Methanol
Quantum Chemical Calculations (DFT, ab initio) on Oxirane Systems
Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of oxirane systems. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the geometric and electronic properties of molecules such as [3-(2-Fluorophenyl)oxiran-2-yl]methanol.
Density Functional Theory (DFT) has become a popular method due to its balance of accuracy and computational cost. For oxirane systems, DFT calculations can predict:
Optimized Geometries: Bond lengths, bond angles, and dihedral angles of the ground state. The presence of the electron-withdrawing 2-fluorophenyl group is expected to influence the C-C and C-O bond lengths of the oxirane ring.
Electronic Properties: Molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and atomic charges. These properties are crucial for predicting the molecule's reactivity, particularly the sites susceptible to nucleophilic attack.
Vibrational Frequencies: Calculated infrared (IR) spectra can be compared with experimental data to confirm the structure.
Ab initio methods , such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy, albeit at a greater computational expense. rsc.org These methods are often used as a benchmark for DFT results and are particularly important for accurately describing systems with significant electron correlation. rsc.org Studies on similar epoxide systems have utilized these methods to investigate reaction mechanisms and transition states with high precision. rsc.orgnih.gov
Below is a hypothetical data table summarizing typical parameters that can be obtained from DFT calculations on this compound.
| Parameter | Calculated Value (Example) | Method/Basis Set |
|---|---|---|
| C2-C3 Bond Length (Å) | 1.47 | B3LYP/6-31G(d) |
| C2-O Bond Length (Å) | 1.44 | B3LYP/6-31G(d) |
| C3-O Bond Length (Å) | 1.45 | B3LYP/6-31G(d) |
| HOMO Energy (eV) | -6.8 | B3LYP/6-31G(d) |
| LUMO Energy (eV) | -0.5 | B3LYP/6-31G(d) |
| Dipole Moment (Debye) | 2.5 | B3LYP/6-31G(d) |
Mechanistic Investigations of Ring-Opening Reactions
The high ring strain of the oxirane ring makes it susceptible to ring-opening reactions by various nucleophiles. encyclopedia.pub Computational studies are invaluable for elucidating the detailed mechanisms of these reactions, which can proceed through different pathways depending on the reaction conditions (acidic or basic). libretexts.org
Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group. libretexts.org The subsequent nucleophilic attack can have significant SN1 character, with a buildup of positive charge on the more substituted carbon. libretexts.orglibretexts.org For this compound, this would be the carbon atom bonded to the fluorophenyl group. In contrast, under basic or neutral conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. libretexts.orgopenstax.org
A key goal of mechanistic studies is to locate and characterize the transition state (TS) for the ring-opening reaction. The transition state is a first-order saddle point on the potential energy surface, and its geometry provides a snapshot of the bond-breaking and bond-forming processes. beilstein-journals.org Computational methods can determine the structure of the TS and calculate its energy relative to the reactants.
The energy difference between the reactants and the transition state is the activation energy barrier (ΔE‡) , which determines the reaction rate. researchgate.net Theoretical calculations have shown that acid catalysis significantly lowers the activation barrier for epoxide ring-opening compared to neutral or basic conditions. rsc.orgresearchgate.net For this compound, DFT calculations can be used to compare the energy barriers for nucleophilic attack at the two different carbon atoms of the oxirane ring, thus predicting the regioselectivity of the reaction. rsc.org
| Reaction Pathway | Catalyst | Calculated ΔE‡ (kcal/mol) (Example) | Computational Method |
|---|---|---|---|
| Attack at C2 (SN2) | None (Basic/Neutral) | 25 | B3LYP/6-311+G(d,p) |
| Attack at C3 (SN2) | None (Basic/Neutral) | 28 | B3LYP/6-311+G(d,p) |
| Attack at C2 (Acid-catalyzed) | H+ | 18 | B3LYP/6-311+G(d,p) |
| Attack at C3 (Acid-catalyzed) | H+ | 15 | B3LYP/6-311+G(d,p) |
In addition to transition states, computational chemistry allows for the study of reaction intermediates. In the acid-catalyzed ring-opening of epoxides, a key intermediate is the protonated epoxide. libretexts.org The reaction may also proceed through intermediates with significant carbocationic character, especially when the epoxide is substituted with groups that can stabilize a positive charge. libretexts.org The stability of these intermediates can be calculated to understand the reaction pathway. For this compound, the relative stability of the potential carbocationic intermediates formed by the opening of the protonated epoxide ring would be a determining factor for the regioselectivity of the reaction.
Regioselectivity and Stereoselectivity Prediction
Computational models are highly effective in predicting the regioselectivity and stereoselectivity of epoxide ring-opening reactions. rsc.org
Regioselectivity refers to which of the two epoxide carbons is attacked by the nucleophile. As mentioned, this is influenced by both steric and electronic factors. Computational analysis of the LUMO (Lowest Unoccupied Molecular Orbital) can indicate the more electrophilic carbon atom. Additionally, calculating the relative energies of the transition states for attack at each carbon provides a quantitative prediction of the major regioisomer. libretexts.orglibretexts.org
Stereoselectivity in SN2-type epoxide ring-opening reactions typically results in an inversion of configuration at the carbon atom that is attacked. This leads to anti-dihydroxylation when the nucleophile is water. Computational modeling of the transition state geometry can confirm this backside attack and predict the stereochemical outcome of the reaction. beilstein-journals.org
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the side chain and the orientation of the phenyl ring in this compound mean that the molecule can exist in various conformations.
Conformational analysis involves systematically or stochastically exploring the potential energy surface to identify low-energy conformers. This is important because the reactivity and spectroscopic properties of the molecule can be influenced by its preferred shape. Quantum chemical calculations can determine the relative energies of different conformers.
Computational NMR Chemical Shift Prediction for Structural Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods can accurately predict NMR chemical shifts (¹H, ¹³C, and ¹⁹F) and spin-spin coupling constants. acs.org
The GIAO (Gauge-Including Atomic Orbital) method, often used with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. mdpi.com Comparing the predicted NMR spectrum with the experimental one is a powerful method for structural validation. acs.org This is particularly useful for distinguishing between possible isomers or for confirming the structure of reaction products. acs.org Given the presence of a fluorine atom, predicting the ¹⁹F NMR chemical shift would be especially valuable for characterizing this compound and its derivatives. rsc.orgresearchgate.net
The table below shows a hypothetical comparison between experimental and computationally predicted ¹³C NMR chemical shifts for a proposed structure.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (Example) | Difference (ppm) |
|---|---|---|---|
| C2 (Oxirane) | 58.2 | 58.9 | -0.7 |
| C3 (Oxirane) | 59.5 | 60.1 | -0.6 |
| CH₂OH | 61.7 | 62.5 | -0.8 |
| C1' (Aromatic) | 125.1 | 125.8 | -0.7 |
| C2' (Aromatic-F) | 160.5 (d) | 161.3 | -0.8 |
Synthetic Applications in Advanced Organic Synthesis
[3-(2-Fluorophenyl)oxiran-2-yl]methanol as a Versatile Synthetic Intermediate
This compound is a highly functionalized organic compound that serves as a valuable and versatile intermediate in advanced organic synthesis. Its utility stems from the presence of three key structural features within a compact framework: a reactive oxirane (epoxide) ring, a primary alcohol (hydroxymethyl group), and a 2-fluorophenyl substituent. This trifunctional nature allows for a wide range of selective chemical transformations, making it an attractive starting material for the synthesis of more complex molecules.
The high ring strain of the epoxide makes it susceptible to nucleophilic attack, providing a straightforward method for introducing a variety of functional groups with controlled stereochemistry. chemistrysteps.com The adjacent hydroxyl group can direct the regioselectivity of this ring-opening reaction and can itself be further modified through oxidation, protection, or conversion into a better leaving group. The 2-fluorophenyl group not only imparts specific physicochemical properties to the final products, which is often desirable in medicinal chemistry, but also influences the electronic properties of the oxirane, affecting its reactivity.
Precursor for Complex Fluorinated Organic Molecules
The strategic placement of a fluorine atom on the phenyl ring makes this compound an important precursor for complex organofluorine compounds. Fluorine-containing molecules are of significant interest in pharmaceuticals and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered binding affinities. core.ac.uk
The primary route to elaborating this precursor is through the regioselective ring-opening of the epoxide ring. libretexts.org This reaction can proceed under either acidic or basic conditions, often yielding different constitutional isomers, which adds to the synthetic utility of the building block. Under basic or nucleophilic conditions, the reaction typically follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon (C2). chemistrysteps.com Conversely, under acidic conditions, the reaction proceeds via a mechanism with SN1 character, where the nucleophile attacks the more substituted carbon (C3) that can better stabilize a partial positive charge. libretexts.org This predictable regioselectivity allows for the synthesis of a diverse array of fluorinated 1,2-amino alcohols, diols, and other functionalized structures.
| Reaction Conditions | Nucleophile (Nu) | Major Product | Mechanism Type |
|---|---|---|---|
| Basic (e.g., NaOMe) | -OCH₃ | 1-(2-Fluorophenyl)-3-methoxypropane-1,2-diol | SN2 |
| Acidic (e.g., H₂SO₄/MeOH) | CH₃OH | 3-(2-Fluorophenyl)-3-methoxypropane-1,2-diol | SN1-like |
| Basic (e.g., NaN₃) | -N₃ | 3-Azido-1-(2-fluorophenyl)propane-1,2-diol | SN2 |
| Basic (e.g., R₂NH) | R₂NH | 3-(Dialkylamino)-1-(2-fluorophenyl)propane-1,2-diol | SN2 |
| Organometallic (e.g., R-MgBr) | R- | 1-(2-Fluorophenyl)-3-alkylpropane-1,2-diol | SN2 |
Building Block for Heterocyclic Compounds
Heterocyclic compounds are fundamental structural motifs in a vast number of pharmaceuticals and biologically active molecules. researchgate.nete-bookshelf.de this compound is an adept building block for constructing various fluorinated heterocyclic systems. The synthetic strategy typically involves a two-stage process: a nucleophilic ring-opening of the epoxide to install a desired functional group, followed by an intramolecular cyclization reaction.
For instance, the reaction of the epoxide with a primary amine yields a 1,2-amino alcohol derivative. This intermediate, possessing both hydroxyl and amine functionalities, can undergo subsequent cyclization to form substituted morpholines or other nitrogen-containing heterocycles. Similarly, reaction with sodium azide (B81097) followed by reduction of the azido (B1232118) group to an amine provides a pathway to different heterocyclic scaffolds. The inherent 1,2-dioxygenated pattern (after ring-opening) serves as a template for the synthesis of fluorinated dioxane, dioxolane, and related oxygen-containing heterocycles. The synthesis of fluorinated sulfur-containing heterocycles can also be achieved using thiolate nucleophiles in the initial ring-opening step. nih.gov
Construction of Polyketide and Natural Product Analogs
Polyketides are a large and structurally diverse class of natural products known for their wide range of biological activities, including antibiotic and anticancer properties. nih.govnih.gov The synthesis of natural product analogs, particularly those containing fluorine, is a key strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. springernature.combiorxiv.org
The structure of this compound, after ring-opening, yields a 1-(2-fluorophenyl)propane-1,2,3-triol backbone (or a derivative thereof), which mimics structural units found in polyketides. This allows the compound to be used as a synthetic building block to construct fluorinated analogs of polyketides and other natural products. While biosynthetic approaches often focus on engineering polyketide synthase (PKS) pathways to incorporate fluorinated monomers like fluoromalonyl-CoA, the use of synthetic fragments like this compound provides a complementary and purely chemical strategy. nih.govbiorxiv.org This chemical synthesis approach offers greater flexibility in the types of fluorinated moieties that can be incorporated, bypassing the substrate limitations of enzymatic pathways.
Integration into Diversified Synthetic Pathways
The versatility of this compound allows for its integration into numerous diversified synthetic pathways. Its ability to undergo a variety of transformations on its epoxide and alcohol functionalities enables its use in multi-step syntheses targeting complex molecular architectures. For example, in fragment-based drug discovery, the 2-fluorophenyl moiety is a common fragment. This building block allows for the elaboration of this fragment into larger, three-dimensional structures through controlled chemical steps. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, opening up further synthetic possibilities such as Wittig reactions, reductive aminations, or amide couplings. The epoxide can be converted into a diol, which can then be selectively protected or activated to allow for sequential reactions at different positions. This multi-faceted reactivity makes it a valuable node in convergent synthetic strategies, where complex fragments are prepared separately before being combined.
Role in the Development of New Synthetic Methodologies
The study of the reactivity of highly functionalized molecules like this compound contributes to the development of new synthetic methodologies. Investigating the regio- and stereoselectivity of its epoxide ring-opening with novel catalysts or reagent systems can lead to the discovery of more efficient and selective transformations. fluorine1.rusciencedaily.com For example, developing catalytic asymmetric methods for the ring-opening of this and similar prochiral epoxides is an active area of research that provides access to valuable chiral building blocks. mdpi.com Furthermore, the unique electronic effects of the 2-fluorophenyl group can be exploited to fine-tune reaction outcomes, providing insights into reaction mechanisms and informing the design of future synthetic strategies. The use of such densely functionalized building blocks represents a modern approach to synthesis, aiming to build molecular complexity rapidly and efficiently from readily available starting materials.
Future Research Directions for Fluorophenyl Oxirane Methanol Chemistry
Development of Novel Stereoselective Synthetic Routes
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. For [3-(2-Fluorophenyl)oxiran-2-yl]methanol, which contains two adjacent stereocenters, the development of highly stereoselective synthetic routes is of paramount importance. Future research in this area is expected to focus on several key strategies:
Catalytic Asymmetric Epoxidation: A primary avenue for future investigation lies in the asymmetric epoxidation of the corresponding allyl alcohol precursor, (E)-3-(2-fluorophenyl)prop-2-en-1-ol. While established methods like the Sharpless-Katsuki epoxidation are effective for many allylic alcohols, there is a continuous drive to develop new catalytic systems that offer higher enantioselectivity, broader substrate scope, and improved efficiency specifically for fluorinated substrates. Research could be directed towards novel chiral catalysts based on transition metals or organocatalysts that can effectively differentiate between the enantiotopic faces of the alkene, leading to the desired epoxide with high optical purity.
Diastereoselective Epoxidation Followed by Kinetic Resolution: An alternative approach involves the diastereoselective epoxidation of a chiral derivative of the parent allyl alcohol, followed by a kinetic resolution to separate the desired diastereomer. This strategy could involve the use of chiral auxiliaries or reagents that induce facial selectivity during the epoxidation step. Subsequent enzymatic or chemical kinetic resolution could then be employed to isolate the enantiomerically pure this compound.
Enantioselective Ring-Opening of meso-Epoxides: A conceptually different and highly attractive strategy involves the enantioselective ring-opening of a prochiral or meso-epoxide precursor. This approach, which has seen significant advancements, utilizes chiral catalysts to desymmetrize the epoxide, leading to the formation of a single enantiomer of the product. baranlab.org Future work could explore the design of specific catalysts that are highly effective for the ring-opening of epoxides bearing fluorinated aryl substituents. acs.orgucla.edu
Exploration of Unconventional Reactivity Patterns
While the classical nucleophilic ring-opening of epoxides is a well-established and powerful transformation, future research will likely delve into more unconventional reactivity patterns of this compound. The presence of the 2-fluorophenyl group can significantly influence the electronic properties of the epoxide ring, potentially leading to novel and synthetically useful transformations.
Lewis Acid-Promoted Rearrangements: The interaction of Lewis acids with epoxides can induce a variety of rearrangements, leading to the formation of carbonyl compounds or other functionalized products. dntb.gov.uaresearchgate.netcore.ac.ukrsc.org For this compound, the coordination of a Lewis acid to the epoxide oxygen could facilitate a hydride or aryl shift, potentially leading to the formation of fluorinated aldehydes, ketones, or other rearranged products with high regioselectivity. The nature of the Lewis acid and the reaction conditions will be crucial in controlling the outcome of these rearrangements.
Transition-Metal Catalyzed Reactions: The field of transition-metal catalysis offers a vast playground for exploring novel reactivity of epoxides. researchgate.net Future investigations could focus on reactions such as reductive ring-opening, cross-coupling reactions where the epoxide acts as an electrophile, and cycloaddition reactions. rsc.orgnih.gov For instance, palladium- or nickel-catalyzed cross-coupling of the epoxide with organometallic reagents could provide a direct route to complex molecules containing the 2-fluorophenyl-1,2-diol scaffold.
Radical-Mediated Ring-Opening: The generation of radical species from epoxides can lead to unique and powerful synthetic transformations. rsc.org Research in this area could explore the homolytic cleavage of the C-O bond of the epoxide ring, initiated by radical initiators or photoredox catalysis. The resulting radical intermediate could then participate in a variety of downstream reactions, such as addition to alkenes or alkynes, or cyclization reactions, opening up new avenues for the synthesis of complex fluorinated molecules.
Advanced Computational Modeling for Predictive Synthesis
The integration of computational chemistry into synthetic planning has become an indispensable tool for modern organic chemists. For the chemistry of this compound, advanced computational modeling can play a pivotal role in predicting reactivity, understanding reaction mechanisms, and designing novel synthetic strategies.
Density Functional Theory (DFT) Calculations: DFT calculations can be employed to investigate the transition states of various potential reactions of this compound. researchgate.net This can provide valuable insights into the regioselectivity and stereoselectivity of nucleophilic ring-opening reactions, as well as the feasibility of unconventional reaction pathways. By modeling the interaction of the epoxide with different catalysts and reagents, researchers can predict the most promising conditions for achieving a desired transformation.
Machine Learning and Artificial Intelligence: The application of machine learning (ML) and artificial intelligence (AI) in chemistry is a rapidly growing field with immense potential. nih.govresearchgate.netnih.govappliedclinicaltrialsonline.comcmu.edu Future research could involve the development of ML models trained on large datasets of epoxide reactions to predict the outcome of reactions involving this compound under various conditions. nih.gov These models could accelerate the discovery of new reactions and optimize existing synthetic routes, saving significant time and resources.
Expanding the Scope of Synthetic Applications of Fluorophenyl-Substituted Epoxides
The unique properties conferred by the 2-fluorophenyl group make this compound an attractive starting material for the synthesis of a wide range of functional molecules. Future research will undoubtedly focus on expanding the synthetic utility of this and related fluorophenyl-substituted epoxides.
Q & A
What are the optimal synthetic routes for [3-(2-Fluorophenyl)oxiran-2-yl]methanol, and how can stereochemical control be achieved?
Level : Advanced
Methodological Answer :
The compound can be synthesized via Sharpless asymmetric epoxidation , a method validated for structurally similar epoxide alcohols. Key steps include:
- Epoxidation Precursor : Start with a substituted allylic alcohol (e.g., 3-(2-fluorophenyl)allyl alcohol).
- Catalytic System : Use titanium tetraisopropoxide, a chiral tartrate ligand (e.g., diethyl L-tartrate), and tert-butyl hydroperoxide (TBHP) to induce enantioselectivity .
- Workup : Purify the epoxide via flash chromatography.
Stereochemical Control : - The Sharpless method provides enantiomeric excess (ee) >90% for analogous compounds. Confirm ee via chiral HPLC or polarimetry, referencing optical rotation data (e.g., [α]D^20 ±44° for similar epoxides) .
How can researchers confirm the structural integrity of this compound?
Level : Basic
Methodological Answer :
Use multinuclear NMR spectroscopy :
- 1H NMR : Expect signals for the fluorophenyl ring (δ 7.1–7.5 ppm, multiplet), oxirane protons (δ 3.1–4.0 ppm, coupling patterns depend on stereochemistry), and methanol -OH (δ 1.5–2.5 ppm, broad) .
- 13C NMR : The oxirane carbons appear at δ 55–65 ppm, while the fluorophenyl carbons show deshielding due to the fluorine substituent .
- HRMS : Validate molecular formula (e.g., C9H9FO2) with m/z 196.0604 [M+H]+ .
What experimental precautions are critical when handling this compound?
Level : Basic
Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
- First Aid :
- Skin Contact : Wash immediately with soap/water for 15 minutes .
- Eye Exposure : Rinse with water for 20 minutes and seek medical attention .
- Waste Disposal : Segregate organic waste and dispose via certified hazardous waste services .
How does the fluorophenyl substituent influence the compound’s stability under acidic or basic conditions?
Level : Advanced
Methodological Answer :
- Acidic Hydrolysis : The oxirane ring may undergo acid-catalyzed opening, forming a diol. Monitor via TLC or HPLC (retention time shifts). For example, hydrolysis of similar bromophenyl epoxides in acetonitrile/acetic acid at 55°C completes within 24 hours .
- Base Stability : The electron-withdrawing fluorine group stabilizes the epoxide against nucleophilic attack, but prolonged exposure to strong bases (e.g., NaOH) may degrade the ring. Test stability via pH-controlled incubations .
What computational methods are suitable for predicting the reactivity of this compound in biological systems?
Level : Advanced
Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For analogs, HOMO energies near -6.5 eV suggest susceptibility to oxidation .
- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Fluorine’s electronegativity may enhance binding to hydrophobic pockets .
How can researchers resolve contradictions in spectroscopic data for this compound?
Level : Advanced
Methodological Answer :
- Cross-Validation : Compare experimental NMR/MS data with published analogs (e.g., [3-(4-nitrophenyl)oxiran-2-yl]methanol ).
- Dynamic Effects : Consider rotational barriers (e.g., fluorophenyl ring torsion) that may split signals. Use variable-temperature NMR to resolve overlapping peaks .
What are the applications of this compound in medicinal chemistry?
Level : Intermediate
Methodological Answer :
- Pharmacophore Development : The epoxide moiety acts as a reactive warhead in covalent inhibitors. For example, fluorinated epoxides inhibit proteases via nucleophilic attack by catalytic residues .
- Metabolic Studies : Use radiolabeled (e.g., ¹⁸F) derivatives to track in vivo distribution and metabolism .
What analytical techniques are recommended for studying degradation products?
Level : Intermediate
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
